molecular formula C5H10 B072622 Ethylcyclopropane CAS No. 1191-96-4

Ethylcyclopropane

Cat. No. B072622
CAS RN: 1191-96-4
M. Wt: 70.13 g/mol
InChI Key: FOTXAJDDGPYIFU-UHFFFAOYSA-N
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Description

Ethylcyclopropane is a chemical compound with the molecular formula C5H10 . It is also known by other names such as Cyclopropane, ethyl-, and Aethyl-cyclopropan . The IUPAC name for this compound is ethylcyclopropane .


Synthesis Analysis

Ethylcyclopropane can be synthesized through a multi-step reaction. The first step involves the use of PCl5 in pentane at -20 °C. The second step involves the use of Ph3SnH in decahydronaphthalene for 24 hours at 0 °C under irradiation .


Molecular Structure Analysis

The molecular weight of ethylcyclopropane is 70.13 g/mol . The InChI representation of the molecule is InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CCC1CC1 .


Chemical Reactions Analysis

Cyclopropanes, including ethylcyclopropane, have gained much attention due to their interesting and unique reactivity . They exist in many natural products and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .


Physical And Chemical Properties Analysis

Ethylcyclopropane has a density of 0.8±0.1 g/cm3 . Its boiling point is 36.2±3.0 °C at 760 mmHg . The vapour pressure of ethylcyclopropane is 507.6±0.0 mmHg at 25°C . The enthalpy of vaporization is 26.9±0.8 kJ/mol . The flash point is -51.1±10.6 °C . The index of refraction is 1.424 .

Scientific Research Applications

  • 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : 1-MCP, closely related to Ethylcyclopropane, is used to investigate the role of ethylene in ripening and senescence, and as a technology to maintain product quality. Its commercialization has significantly impacted the apple industry, and potential benefits for other fruits and vegetables are being explored (Watkins, 2006).

  • Review of 1-MCP : This plant growth regulator has been a tool for major advances in understanding ethylene's role in plants. It prevents ethylene effects in various fruits, vegetables, and floriculture crops, showing diverse effects on respiration, ethylene production, and other physiological aspects (Blankenship & Dole, 2003).

  • Compounds Interacting with the Ethylene Receptor : Some compounds, like 1-MCP (related to Ethylcyclopropane), bind to the ethylene receptor, inducing or preventing ethylene responses. This has applications in extending the life of plant materials and slowing down ripening processes in sensitive flowers, fruits, and vegetables (Sisler & Serek, 2003).

  • Methodology for Ethylene Biosynthesis Analysis : Protocols have been developed for analyzing ethylene biosynthesis, including metabolites like 1-aminocyclopropane-1-carboxylic acid, closely related to Ethylcyclopropane. These protocols are optimized for accuracy and efficiency in various fruits like apple and tomato (Bulens et al., 2011).

  • Synthesis of Isotope-labeled Ethylcyclopropanes : Research has been conducted on synthesizing stable isotope-labeled ethylcyclopropanes for mechanistic studies of its fragmentation to methane and butadiene (Baldwin & O'neil, 2009).

  • Role of 1-MCP in Apple Disorders : 1-MCP, similar to Ethylcyclopropane, has been shown to reduce the development of various physiological disorders in apples during storage, indicating its role in ethylene inhibition and fruit quality maintenance (Fan, Mattheis, & Blankenship, 1999).

Safety And Hazards

When handling ethylcyclopropane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Cyclopropanes, including ethylcyclopropane, have been the focus of sustainable development in the field of organic chemistry . Recent advances in the synthesis of cyclopropanes have been classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions . This indicates a promising future direction in the research and application of ethylcyclopropane.

properties

IUPAC Name

ethylcyclopropane
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InChI

InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTXAJDDGPYIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10
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DSSTOX Substance ID

DTXSID4061593
Record name Cyclopropane, ethyl-
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Molecular Weight

70.13 g/mol
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Physical Description

Boiling point = 35.9 deg C; [ChemIDplus] Liquid; [ChemSampCo MSDS]
Record name Ethylcyclopropane
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Product Name

Ethylcyclopropane

CAS RN

1191-96-4
Record name Ethylcyclopropane
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Record name Ethylcyclopropane
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Record name Ethylcyclopropane
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Record name Cyclopropane, ethyl-
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Record name Ethylcyclopropane
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Record name ETHYLCYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylcyclopropane
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Ethylcyclopropane
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Ethylcyclopropane
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Ethylcyclopropane
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Ethylcyclopropane
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Ethylcyclopropane

Citations

For This Compound
1,010
Citations
AB Nease, CJ Wurrey - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
The infrared spectra (from 4000 to 200 cm −1 ) and Raman spectra of ethylcyclopropane, isopropylcyclopropane and ethyloxirane have been recorded in solid, liquid and vapor phases. …
JT Gragson, KW Greenlee, JM Derfer… - The Journal of Organic …, 1955 - ACS Publications
… the proceduredescribed for the preparation of ethylcyclopropane, except that ether was used … prepared by the procedure described for the synthesis of ethylcyclopropane. From 207 g. (…
Number of citations: 17 pubs.acs.org
J Furukawa, N Kawabata, J Nishimura - Tetrahedron Letters, 1968 - Elsevier
The above reaction affords predominantly the endo isomer in good yield. This fact is in contrast with the reported result that the combination of ethylidene iodide and zinc-copper couple …
Number of citations: 85 www.sciencedirect.com
TA McKeon, SF Yang - Planta, 1984 - Springer
The characteristics of the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene by pea (Pisum sativum L.) epicotyls and by pea epicotyl enzyme are compared. Of the …
Number of citations: 66 link.springer.com
H Pines, L Nogueira - Journal of Catalysis, 1972 - Elsevier
The selectivity of hydrogenolysis of 1,1-dimethylcyclopropane and ethylcyclopropane has been studied at 80–150 C in a pulse-microreactor at atmospheric pressure in the presence of …
Number of citations: 10 www.sciencedirect.com
JP Chesick - Journal of the American Chemical Society, 1963 - ACS Publications
In a screening of possible reactions of simple hydrocarbon molecules to obtain data on low pressure phenomena connected with unimolecular reactions, methylenecyelopropane was …
Number of citations: 163 pubs.acs.org
CJ Wurrey, S Shen, TK Gounev, JR Durig - Journal of molecular structure, 1997 - Elsevier
… present at ambient temperature for ethylcyclopropane. … of the conformational equilibrium in ethylcyclopropane, we have … ] for all three phases of ethylcyclopropane. We have also carried …
Number of citations: 23 www.sciencedirect.com
JD Bartleson, RE Burk… - Journal of the American …, 1946 - ACS Publications
… The present work deals with the preparation by the Freund reaction of 1,1,2-trimethylcyclopropane from 2-methyl-2,4-dibromopentane and 1,2-dimethyl-3-ethylcyclopropane from 3-methyl …
Number of citations: 61 pubs.acs.org
H Pines, WD Huntsman, VN Ipatieff - Journal of the American …, 1951 - ACS Publications
… Ethylcyclopropane reacted with benzene in the presence ofhydrogen fluoride, sulfuric acid and … Ethylcyclopropane.—The reaction of benzene with ethylcyclopropane catalyzed by either …
Number of citations: 25 pubs.acs.org
JL Giner, P Buzek, PR Schleyer - Journal of the American …, 1995 - ACS Publications
Long known to be important in sterol biosynthesis,* 1 carbocation rearrangements are believed to account for the unusual cyclopropane rings in the side chains of sterols of marine …
Number of citations: 19 pubs.acs.org

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